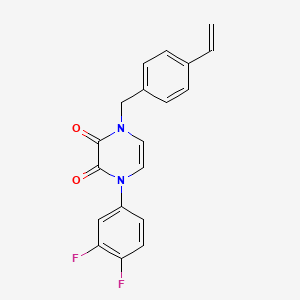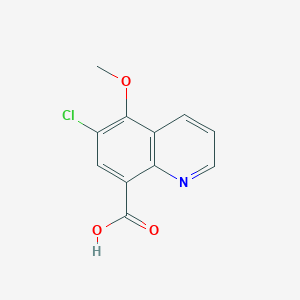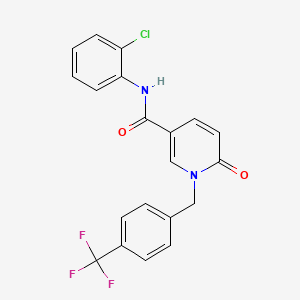![molecular formula C12H8FN3O2S B2936824 N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 930919-58-7](/img/structure/B2936824.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied, with some showing significant anti-inflammatory and analgesic activities .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds have been analyzed using various techniques, including IR spectroscopy and NMR .Scientific Research Applications
Synthesis and Biological Properties
Research has focused on the synthesis and in vitro biological properties of fluorinated benzothiazoles, including derivatives similar to the compound . These compounds have shown potent cytotoxicity against specific human cancer cell lines, such as breast cancer MCF-7 and MDA 468 cells, while being inactive against others like prostate, nonmalignant breast, and colon cells. The focus on fluorinated derivatives stems from their enhanced biological activity and potential for pharmaceutical development (Hutchinson et al., 2001).
Antimicrobial Activity
Another area of research has involved the synthesis and evaluation of substituted benzothiazoles for their antimicrobial properties. Studies have shown that certain derivatives exhibit good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains, suggesting potential as antimicrobial agents (Anuse et al., 2019).
Chemical Synthesis Techniques
Research has also explored efficient synthesis techniques for thiazole derivatives, contributing to the broader field of organic synthesis. For example, the photolysis of certain carboxylates in the presence of thioamides has been used to yield thiazole-5-carboxylate esters, demonstrating innovative methods for creating structurally diverse compounds (Fong et al., 2004).
Cancer Research
Further studies have synthesized and characterized compounds for their cytotoxic effects on cancer cell lines, with some showing efficacy against breast cancer cells. This highlights the potential for benzothiazole derivatives in cancer therapy and underscores the importance of structural modifications for enhancing biological activity (Kelly et al., 2007).
Mechanism of Action
Target of Action
The compound, N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects . The primary targets of these compounds are often enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, such as COX enzymes, by binding to their active sites and inhibiting their activity . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . As a result, the compound can exert anti-inflammatory and analgesic effects.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX enzymes, the compound can reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This can result in relief from symptoms in conditions such as arthritis, where inflammation is a key factor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual responds to the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c1-6-4-9(16-18-6)11(17)15-12-14-8-3-2-7(13)5-10(8)19-12/h2-5H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIAPDWCUKHQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2936751.png)
![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)
![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)
![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)
![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)


![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)
